2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide
Description
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxyaniline moiety, which is further linked to an N-methylacetamide group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-8-10-14(22-2)11-9-13)23(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJMAIZSSFEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylacetamide under appropriate conditions to yield the final product. The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound can also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with a sulfonamide group attached to a benzene ring.
4-methoxybenzenesulfonamide: Similar structure but lacks the N-methylacetamide group.
N-methylacetamide: Contains the N-methylacetamide moiety but lacks the benzenesulfonyl and methoxyaniline groups.
Uniqueness
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the methoxyaniline and N-methylacetamide groups contribute to its potential interactions with biological targets. This unique combination makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
